molecular formula C14H10ClN5S2 B2713755 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride CAS No. 2034364-96-8

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride

Cat. No.: B2713755
CAS No.: 2034364-96-8
M. Wt: 347.84
InChI Key: DTQJDVUFPIDNOV-UHFFFAOYSA-N
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Description

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also bind to specific proteins or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and fluorescence .

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-5-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5S2.ClH/c1-2-6-15-13(3-1)17-14-16-12(8-20-14)9-4-5-10-11(7-9)19-21-18-10;/h1-8H,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQJDVUFPIDNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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